Tilfrinib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Tilfrinib is a potent and selective inhibitor of the protein tyrosine kinase 6 (PTK6), also known as breast tumor kinase (Brk) . PTK6 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound interacts with its primary target, PTK6, by inhibiting its kinase activity . This inhibition is achieved through the binding of this compound to the ATP-binding pocket of PTK6, thereby preventing the phosphorylation of its substrates . The IC50 value of this compound for Brk/PTK6 is 3.15 nM, indicating its high potency .

Biochemical Pathways

The inhibition of PTK6 by this compound affects several biochemical pathways. PTK6 is known to phosphorylate multiple substrates, including signal transduction proteins, RNA binding proteins, and transcription factors, many of which are involved in key colorectal cancer pathways . For instance, this compound has been shown to decrease the expression of CXCL1, CXCL8, VEGFA, and MMP9, which are involved in cell proliferation, migration, and angiogenesis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and migration. This compound has shown good anti-proliferative activity against various cancer cell lines . It has also been reported to induce cell apoptosis and suppress the expression of PD-L1, a key immune checkpoint molecule .

Biochemical Analysis

Biochemical Properties

Tilfrinib plays a significant role in biochemical reactions, particularly as an inhibitor of PTK6 . PTK6 is a protein tyrosine kinase involved in signal transduction processes. This compound’s interaction with PTK6 can influence various biochemical pathways and cellular functions .

Cellular Effects

This compound has been observed to have substantial effects on various types of cells, particularly cancer cells . It inhibits the growth of certain breast cancer cells in vitro . Moreover, it has been shown to suppress cell proliferation and migration, and induce cell apoptosis in lung cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PTK6, thereby inhibiting its function . This inhibition can lead to changes in gene expression, enzyme activity, and cellular signaling pathways, ultimately affecting cell function .

Temporal Effects in Laboratory Settings

For instance, this compound has been shown to suppress PTK6 expression in lung adenocarcinoma (LUAD) over time .

Metabolic Pathways

Given its role as a PTK6 inhibitor, it is likely involved in pathways related to protein tyrosine kinase activity .

Preparation Methods

Tilfrinib is synthesized through a series of chemical reactions involving the formation of a pyridoindole structure. The synthetic route typically involves the following steps:

Formation of the pyridoindole core: This is achieved through a multi-step reaction sequence starting from commercially available starting materials.

Functionalization of the core: Various functional groups are introduced to the pyridoindole core to enhance its biological activity.

Final purification: The compound is purified using techniques such as recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Tilfrinib undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Tilfrinib has a wide range of scientific research applications, including:

Cancer research: This compound is primarily used in cancer research due to its potent anti-proliferative activity against breast cancer cells and other tumor cell lines

Signal transduction studies: As a selective inhibitor of protein tyrosine kinase 6, this compound is used to study the role of this kinase in various signaling pathways.

Drug development: This compound serves as a lead compound for the development of new cancer therapeutics.

Comparison with Similar Compounds

Tilfrinib is unique due to its high selectivity and potency against protein tyrosine kinase 6. Similar compounds include:

Lapatinib: Another kinase inhibitor used in cancer treatment, but it targets different kinases.

Gefitinib: A kinase inhibitor that targets the epidermal growth factor receptor.

Erlotinib: Similar to Gefitinib, it targets the epidermal growth factor receptor but has a different chemical structure and mechanism of action

This compound stands out due to its specific inhibition of protein tyrosine kinase 6, making it a valuable tool in cancer research and drug development.

Biological Activity

Tilfrinib is a selective inhibitor of breast tumor kinase (Brk), also known as protein tyrosine kinase 6 (PTK6). This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in breast cancer. It exhibits a potent inhibitory effect on Brk with an IC50 value of 3.15 nM, demonstrating over 1000-fold selectivity for Brk compared to other kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the drug.

This compound's primary mechanism involves the inhibition of PTK6, which plays a significant role in various signaling pathways associated with cell proliferation, survival, and migration. The inhibition of PTK6 by this compound leads to the suppression of downstream signaling pathways that are critical for tumor growth. Notably, PTK6 interacts with several growth factor receptors, including EGFR and ERBB2, and influences their signaling dynamics.

In Vitro Studies

Research indicates that this compound effectively inhibits the proliferation of breast cancer cell lines in vitro. Specifically, studies have shown that derivatives of this compound, such as MK138 and MK150, not only inhibit PTK6 but also suppress STAT3 activity in T47D breast cancer cells. This suggests a multi-faceted approach where this compound can affect multiple pathways involved in cancer cell survival and proliferation.

Case Studies

- Breast Cancer Models : In a study involving T47D breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The compound's ability to inhibit PTK6 led to decreased activation of downstream targets involved in cell cycle progression and survival.

- Colorectal Cancer Context : Another investigation highlighted the role of PTK6 in colorectal cancer (CRC). The expression levels and activity of PTK6 were found to correlate with tumor aggressiveness. Inhibition by this compound could sensitize CRC cells to anti-EGFR therapies, indicating its potential as a combinatorial treatment strategy.

Selectivity Profile

This compound's selectivity for Brk over other kinases is illustrated in the following table:

| Kinase Target | IC50 (nM) | Selectivity |

|---|---|---|

| Brk/PTK6 | 3.15 | High |

| Src Family Kinases | >3000 | Very High |

| EGFR | >5000 | Very High |

This selectivity is crucial for its development as a therapeutic agent, as it minimizes potential side effects associated with broader kinase inhibition.

Interaction with Other Pathways

This compound's biological activity extends beyond mere inhibition of PTK6. It has been shown to interact with various signaling molecules:

- EGFR : PTK6 enhances EGFR signaling by preventing its internalization and degradation, which can lead to resistance against anti-EGFR therapies.

- AKT Pathway : The role of PTK6 in modulating AKT activity remains controversial, with studies suggesting both activating and repressive effects depending on cellular context.

Properties

IUPAC Name |

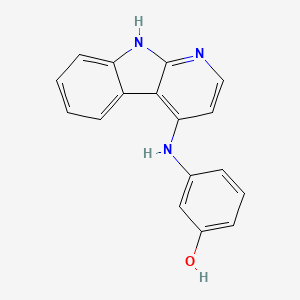

3-(9H-pyrido[2,3-b]indol-4-ylamino)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c21-12-5-3-4-11(10-12)19-15-8-9-18-17-16(15)13-6-1-2-7-14(13)20-17/h1-10,21H,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPZOSHFGJWSLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)NC4=CC(=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the rationale for targeting PTK6 in colorectal cancer, and how does Tilfrinib exert its effect?

A1: While PTK6 is a known biomarker of poor prognosis in breast cancer, its role in colorectal cancer is an active area of research. Studies have shown that PTK6 is overexpressed in colorectal tumors compared to normal intestinal tissue, suggesting a potential role in tumor development. [] Although the exact mechanisms are still being investigated, PTK6 is known to phosphorylate various proteins involved in key colorectal cancer pathways, including the WNT signaling pathway. [] When localized to the cell membrane, PTK6 can activate WNT signaling, further contributing to cancer cell survival and proliferation. [] Additionally, PTK6 is upregulated in response to DNA damage, potentially promoting resistance to chemotherapy. []

Q2: Are there any preclinical studies that support the use of this compound in colorectal cancer?

A2: While the provided research papers focus on the potential of PTK6 inhibition in colorectal cancer, they primarily cite evidence from studies in breast cancer to illustrate the mechanism of action and efficacy of PTK6 inhibitors like this compound. [] Further research, including preclinical studies using colorectal cancer models, is necessary to directly evaluate the efficacy and safety of this compound in this context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.